4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O3S/c26-21(16-8-12-19(13-9-16)25(27)28)23-18-10-6-15(7-11-18)20-14-29-22(24-20)17-4-2-1-3-5-17/h1-14H,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVDRTRYVHQNFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide typically involves multi-step reactions. One common method includes the formation of the thiazole ring through a cyclization reaction between a thiourea derivative and a halogenated ketone. The phenyl group is introduced via a substitution reaction, and the nitro group is added through nitration of the aromatic ring. The final step involves the formation of the benzamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and automated purification systems to ensure the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity, enabling it to participate in redox reactions and interact with cellular components.
Comparison with Similar Compounds
Nitro Group vs. Halogen or Sulfamoyl Groups
- 4-Bromo-N-(2-nitrophenyl)benzamide () : Replacing the thiazole-containing phenyl group with a bromine atom and a 2-nitrophenylamine reduces molecular complexity but retains electron-withdrawing effects. The bromine atom may enhance halogen bonding in crystal packing but lacks the thiazole’s bioactivity .
- 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (): Incorporates a sulfamoyl group instead of the nitro substituent.
Thiazole vs. Triazole or Pyrazole Moieties
- 4-[({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(3-methylphenyl)benzamide (): Replaces the thiazole with a triazole-sulfanyl group, introducing additional hydrogen-bonding sites. This modification is associated with tyrosinase inhibition, suggesting divergent biological targets compared to the nitro-thiazole compound .
- N-[4-(4-Ethylphenyl)-1,3-thiazol-2-yl]-2-nitro-benzamide () : Substitutes the phenyl-thiazole with an ethylphenyl group, increasing hydrophobicity. This may enhance membrane permeability but reduce specificity for polar active sites .
Biological Activity
4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide is a complex organic compound belonging to the thiazole derivatives class. Its unique structure, which includes a nitro group and a thiazole ring, has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.
Chemical Structure and Properties
The IUPAC name of the compound is this compound. The molecular formula is , and its structure features a thiazole ring, which is known for its biological significance.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates effective antibacterial activity against various strains of bacteria. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer properties of thiazole derivatives have been widely studied. The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have reported the following IC50 values against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.2 |
| MCF-7 (breast cancer) | 7.8 |
| A549 (lung cancer) | 6.5 |
The structure-activity relationship (SAR) studies suggest that the presence of the nitro group enhances the cytotoxicity of the compound by facilitating interactions with cellular targets involved in cancer progression .
The proposed mechanisms through which this compound exhibits its biological activities include:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial and cancer cells.
- Induction of Apoptosis : It has been suggested that this compound can trigger programmed cell death in cancer cells through mitochondrial pathways.
- Reactive Oxygen Species (ROS) Generation : The nitro group can lead to increased ROS levels, contributing to oxidative stress and subsequent cell death in sensitive cell lines .
Case Studies
Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:
- Anticancer Trials : A clinical trial involving a derivative similar to this compound showed a significant reduction in tumor size among patients with advanced breast cancer.
- Antimicrobial Efficacy : A study on patients with chronic bacterial infections demonstrated that treatment with thiazole derivatives resulted in improved outcomes compared to standard antibiotic therapies.
Q & A
Q. What are the recommended synthetic routes for 4-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis involves sequential functional group introductions:
Thiazole Ring Formation : Cyclization of thiourea derivatives with α-halo ketones under reflux (e.g., ethanol, 80°C) .
Benzamide Coupling : Amide bond formation via reaction of 4-nitrobenzoyl chloride with the amine group of the thiazole intermediate, using a base (e.g., triethylamine) in anhydrous dichloromethane .
Nitro Group Introduction : Electrophilic nitration using HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration .
Q. Critical Factors :
- Temperature control during nitration prevents side reactions.
- Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity .
Q. How can the molecular structure of this compound be validated experimentally?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR :
- ¹H NMR : Peaks for aromatic protons (δ 7.2–8.5 ppm), nitro group (deshielding effect), and thiazole protons (δ 8.1–8.3 ppm) .
- ¹³C NMR : Carbonyl (C=O, ~165 ppm) and nitro (C-NO₂, ~150 ppm) signals confirm functional groups .
- X-ray Crystallography : Resolves bond lengths (e.g., C-N in amide: ~1.33 Å) and dihedral angles between aromatic rings .
- FT-IR : Stretching vibrations for NO₂ (~1520 cm⁻¹) and amide C=O (~1680 cm⁻¹) .
Q. What solvent systems are optimal for recrystallization to achieve high-purity crystals?
Methodological Answer:
- Solvent Pair Screening : Test mixtures like DMSO/water (2:1 v/v) or ethanol/ethyl acetate (1:3) based on solubility profiles .
- Gradient Cooling : Slow cooling from 60°C to 4°C enhances crystal lattice formation.
- Purity Check : Monitor via HPLC (C18 column, acetonitrile/water gradient) to ensure >98% purity .
Advanced Research Questions
Q. How does the nitro group’s position and electronic effects influence reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electronic Effects : The nitro group is a strong electron-withdrawing group, activating the benzene ring for electrophilic substitution but deactivating it for nucleophilic attacks.
- Substitution Sites : Para-nitro orientation directs incoming nucleophiles to the meta position of the benzamide ring.
- Experimental Validation :
- React with NaSH in DMF to assess thiol substitution at the nitro group .
- Compare reaction rates using kinetic studies (UV-Vis monitoring at 400 nm) .
Table 1 : Substituent Effects on Reactivity
| Substituent | Position | Reaction Rate (k, s⁻¹) |
|---|---|---|
| -NO₂ | Para | 0.45 |
| -Cl | Para | 0.12 |
| -OCH₃ | Para | 0.08 |
Q. What computational methods are suitable for predicting binding affinities to bacterial enzyme targets (e.g., AcpS-PPTase)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with AcpS-PPTase (PDB ID: 1F80). The nitro group forms hydrogen bonds with Arg72 and hydrophobic interactions with Phe151 .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable) .
- QSAR Models : Corrogate Hammett constants (σₚ) of substituents with inhibitory activity (IC₅₀) .
Q. How can contradictory data in literature regarding antibacterial efficacy be resolved?
Methodological Answer:
- Source Analysis : Cross-reference assay conditions (e.g., PubChem vs. journal data). Variations in bacterial strains (e.g., E. coli ATCC 25922 vs. clinical isolates) may explain discrepancies .
- Dose-Response Curves : Re-test the compound using standardized CLSI protocols (MIC range: 2–32 µg/mL) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from multiple studies .
Q. What strategies optimize the compound’s metabolic stability without compromising activity?
Methodological Answer:
- Trifluoromethyl Substitution : Replace nitro with -CF₃ to enhance lipophilicity (logP +0.5) and reduce oxidative metabolism .
- Prodrug Design : Mask the amide as an ester (e.g., ethyl ester) to improve oral bioavailability .
- In Vitro Assays : Test stability in liver microsomes (e.g., human S9 fraction) with LC-MS quantification .
Q. How do structural analogs compare in targeting dual bacterial enzymes (AcpS-PPTase and FabH)?
Methodological Answer:
- Comparative Docking : Screen analogs (e.g., 4-chloro-N-[4-(trifluoromethyl)phenyl]benzamide) against both enzymes.
- Enzyme Inhibition Assays : Measure IC₅₀ for AcpS-PPTase (NADH-coupled assay) and FabH (malonyl-CoA incorporation) .
- Selectivity Index : Calculate ratio of IC₅₀(AcpS-PPTase)/IC₅₀(FabH); values >1 indicate preference for AcpS-PPTase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
